molecular formula C12H11ClFN3O2 B2895075 (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate CAS No. 1436101-75-5

(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate

Cat. No.: B2895075
CAS No.: 1436101-75-5
M. Wt: 283.69
InChI Key: ZTZBNZXKXYUWDQ-UHFFFAOYSA-N
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Description

The compound "(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate" is a synthetic pyrazole-pyridine hybrid featuring a pyrazole core substituted with chloro and methyl groups at positions 5, 1, and 3, respectively. The pyrazole moiety is esterified to a 6-fluoropyridine-3-carboxylate group, introducing fluorine at the pyridine’s 6-position.

Pyrazole derivatives are typically synthesized via coupling reactions, as seen in , which describes the use of EDCI/HOBt-mediated amide bond formation in DMF for structurally related compounds . The esterification step for the target compound likely involves similar coupling agents or direct esterification of the pyrazole alcohol with the fluoropyridine carboxylic acid.

Properties

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)methyl 6-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O2/c1-7-9(11(13)17(2)16-7)6-19-12(18)8-3-4-10(14)15-5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBNZXKXYUWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1COC(=O)C2=CN=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with 6-fluoropyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
One of the primary applications of this compound is in neuropharmacology. Its structural analogs have been investigated for their potential to modulate neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The compound's ability to interact with serotonin and dopamine receptors makes it a candidate for further exploration in developing novel antidepressants and anxiolytics.

Case Study: Antidepressant Activity
A study demonstrated that derivatives of octahydro-pyrrolidine compounds exhibited significant antidepressant-like effects in rodent models. These findings suggest that 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride could be further studied for its therapeutic potential in mood disorders .

Material Science

Polymer Chemistry
The compound serves as a building block in synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced mechanical strength and thermal stability. Research has indicated that incorporating this compound into polymer matrices can improve their resilience and durability .

Biochemical Applications

Protein Degradation Studies
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is also used in studies focused on protein degradation pathways. As a part of the protein degrader building blocks family, it plays a crucial role in understanding how proteins are regulated within cells, which has implications for cancer research and other diseases characterized by protein misfolding .

Summary Table of Applications

Field Application Potential Impact
Medicinal ChemistryNeuropharmacological researchDevelopment of antidepressants
Material SciencePolymer synthesisEnhanced mechanical properties
Biochemical ResearchProtein degradation studiesInsights into disease mechanisms

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs include pyrazole-carboxamide and pyrazole-ester derivatives with varying substituents. Key comparisons are summarized below:

Compound Name / ID Substituents (Pyrazole/Pyridine) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR)
(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate (Target) 5-Cl, 1,3-Me (pyrazole); 6-F (pyridine) C12H11ClFN3O2 Not reported Not reported Not available in evidence
3a 5-Cl, 3-Me, 1-Ph (pyrazole); 4-CN (amide) C21H15ClN6O 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d 5-Cl, 3-Me, 1-Ph (pyrazole); 4-CN, 4-F-Ph C21H14ClFN6O 181–183 71 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)
937597-68-7 6-(3-MeO-Ph), 1,3-Me (pyrazolo-pyridine) C16H15N3O3 Not reported Not reported Not available
1006349-05-8 1-Et-5-Me-pyrazole; piperidine-4-carboxylate C14H22N3O2 Not reported Not reported Not available
Key Observations:
  • Substituent Effects on Melting Points : Fluorine and chloro substituents increase melting points due to enhanced polarity and intermolecular interactions. For example, compound 3d (with 4-fluorophenyl) has a higher mp (181–183°C) than 3a (133–135°C) .
  • Yield Variations : Electron-withdrawing groups (e.g., -CN in 3a–3d) may stabilize intermediates, improving yields (68–71%) compared to esters, which are more hydrolysis-prone .
  • Spectral Signatures : The target compound’s ¹H-NMR would likely show peaks for pyrazole-CH3 (δ ~2.6 ppm) and pyridine-F-induced deshielding, similar to 3d’s fluorophenyl signals (δ 7.51–7.21) .

Biological Activity

(5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}ClFN3_3O2_2 with a molecular weight of 283.68 g/mol. The presence of both pyrazole and pyridine rings contributes to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H11_{11}ClFN3_3O2_2
Molecular Weight283.68 g/mol
CAS Number1436101-75-5

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been reported to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR . In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated enhanced cytotoxic effects when combined with doxorubicin, suggesting potential for use in combination therapies .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities. The structural modifications in compounds like this compound can enhance these effects. For instance, the introduction of halogen atoms has been linked to increased potency against bacterial strains .

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activities and interference with cellular signaling pathways. Notably, pyrazole compounds have been shown to act as inhibitors of various kinases involved in tumor progression .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups significantly impacts the biological activity of pyrazole derivatives. For example:

  • Chlorine Substituents : The introduction of chlorine increases the lipophilicity and enhances binding affinity to target proteins.
  • Fluorine Atoms : The fluorination of pyridine rings has been associated with improved pharmacokinetic properties and increased potency against certain targets .

Case Studies

  • Breast Cancer Treatment : A study evaluated several pyrazole derivatives in MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with chlorine substituents exhibited higher cytotoxicity than their non-halogenated counterparts. The combination with doxorubicin led to a significant reduction in cell viability, highlighting the potential for these compounds in therapeutic regimens for resistant cancer types .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of related pyrazole compounds against various pathogens. The results showed that modifications at the 1-position of the pyrazole ring significantly enhanced antibacterial activity, making it a promising scaffold for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-1,3-dimethylpyrazol-4-YL)methyl 6-fluoropyridine-3-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via esterification or transesterification reactions. Key steps include:

  • Ester bond formation : Reacting 5-chloro-1,3-dimethylpyrazole-4-methanol with 6-fluoropyridine-3-carboxylic acid using coupling agents (e.g., DCC or EDC) under inert conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Yield optimization : Adjusting molar ratios (1:1.2 acid:alcohol), temperature (60–80°C), and catalyst (e.g., DMAP). Monitoring via TLC or HPLC ensures reaction completion .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • 1^1H/13^13C NMR : Confirm substituent positions (e.g., pyrazole C-Cl at ~145 ppm, pyridine F-substituent coupling patterns).
    • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C12_{12}H12_{12}ClFN3_3O2_2: 308.0564) .
  • Elemental analysis : Validate C, H, N, Cl, F percentages within ±0.4% of theoretical values .

Q. What stability considerations are critical for handling this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluoropyridine moiety.
  • Hydrolysis risk : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DMF) during reactions .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, suggesting safe handling below this threshold .

Advanced Research Questions

Q. How do structural modifications to the pyrazole and pyridine rings influence biological activity?

Comparative studies with analogs reveal:

Modification Impact on Activity Evidence Source
Pyrazole Cl → Me Reduced antimicrobial potency (MIC ↑2–4×)
Pyridine F → Cl Enhanced kinase inhibition (IC50_{50} ↓30%)
Ester → Amide Improved solubility but lower cell permeability

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Molecular docking : Use Discovery Studio or AutoDock to model binding to kinase ATP pockets (e.g., EGFR). Focus on H-bonding with pyridine-F and hydrophobic interactions with the chloro-methylpyrazole .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
  • QSAR models : Correlate logP and polar surface area with bioavailability (e.g., optimal logP = 2.5–3.5) .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

  • Assay standardization : Use identical cell lines (e.g., HepG2) and exposure times (48–72 hr).
  • Metabolic interference : Test metabolites via LC-MS to rule out false positives from ester hydrolysis .
  • Dose-response validation : Replicate studies with 10-point dilution series (0.1–100 µM) to confirm IC50_{50} trends .

Q. How can researchers design SAR studies to explore its dual activity as an antimicrobial and anticancer agent?

  • Functional group screening : Synthesize derivatives with varied substituents (e.g., Br, CF3_3) at pyrazole-C5 and pyridine-C6.
  • Dual-activity assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
    • Anticancer : MTT assay (e.g., against MCF-7 and A549 cells).
  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days.
  • LC-MS/MS : Detect major degradants (e.g., hydrolyzed carboxylic acid, demethylated pyrazole) .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under standard storage .

Methodological Notes

  • Toxicity data gaps : When ecological or toxicological data are absent (e.g., EC50_{50} for aquatic organisms), employ in silico tools like EPA’s ECOSAR or TEST .
  • Contradictory bioactivity : Cross-validate findings using orthogonal assays (e.g., radiometric kinase assays vs. fluorescence-based methods) .

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